molecular formula C18H40N4O11+4 B1263128 kanamycin A(4+)

kanamycin A(4+)

Numéro de catalogue: B1263128
Poids moléculaire: 488.5 g/mol
Clé InChI: SBUJHOSQTJFQJX-NOAMYHISSA-R
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kanamycin A(4+) is a quadruply-charged organic cation arising from protonation of the four amino groups of kanamycin A;  major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate acid of a kanamycin A.

Applications De Recherche Scientifique

Therapeutic Applications

  • Treatment of Infections :
    • Kanamycin A(4+) is employed in treating various infections, including:
      • Ocular Infections : Effective against conjunctivitis, keratitis, and corneal ulcerations caused by susceptible bacteria .
      • Tuberculosis : Used in multidrug-resistant tuberculosis treatment regimens .
      • Urinary Tract Infections : Kanamycin has been part of treatment protocols for complicated urinary tract infections .
  • Veterinary Medicine :
    • Kanamycin is also used in veterinary practices to treat bacterial infections in livestock, contributing to animal health and productivity.

Innovative Research Applications

Recent studies have explored novel applications of kanamycin A(4+) beyond traditional uses:

  • G-Quadruplex Interactions :
    • Research indicates that kanamycin can influence G-quadruplex (G4) dynamics, which are structures formed in nucleic acids that play critical roles in gene regulation and stability .
    • Kanamycin's binding affinity to various G4 structures has been quantified, showing potential for therapeutic interventions in cancer treatment by targeting G4s within gene promoter regions .
    G4 StructureΔG_bind (kcal/mol)Binding Characteristics
    mtel24-43.81Strong coulombic interactions
    c-kit2-64.71Less favorable binding energy
  • Nanotechnology :
    • Kanamycin has been integrated into nanostructures, such as self-assembled antibiotic-inorganic microflowers with copper ions. These structures enhance the antibacterial efficacy of kanamycin and provide a platform for drug delivery systems .
  • Mechanistic Studies :
    • Advanced studies utilizing hybrid quantum mechanics/molecular mechanics (QM/MM) have elucidated the enzymatic processes involved in kanamycin's inactivation by nucleotidyltransferases, providing insights into resistance mechanisms .

Case Studies

  • Case Study 1: Multidrug-Resistant Tuberculosis
    A study highlighted the use of kanamycin as part of a six-drug regimen for a pregnant woman with multidrug-resistant tuberculosis. The infant was breastfed post-treatment, showing normal development despite potential risks associated with antibiotic exposure .
  • Case Study 2: Anticancer Strategies
    Research demonstrating kanamycin's interaction with G-quadruplexes suggests its potential as an anticancer agent. The study revealed significant thermodynamic stability in complexes formed with specific G4 structures, indicating promising avenues for further drug development targeting cancer cells .

Analyse Des Réactions Chimiques

Enzymatic Inactivation via Adenylylation

Kanamycin A(4+) is inactivated through adenylylation catalyzed by 4′-O-Nucleotidyltransferase [ANT(4′)] . This reaction involves the transfer of an adenosine-5′-monophosphate (AMP) group from ATP to the 4′-hydroxyl group of kanamycin A(4+), forming O-adenylylated kanamycin and Mg-pyrophosphate (MgPPi) .

Reaction Mechanism

  • Activation : Glu145 deprotonates the 4′-OH group of kanamycin A(4+), enabling nucleophilic attack on the α-phosphorus of ATP .

  • Transition State : A concerted, slightly associative transition state with a free energy barrier of 12.2 kcal·mol⁻¹ .

  • Kinetic Isotope Effects (KIEs) :

    • Primary ¹⁸O-KIE: 1.2% (supports O4′ activation) .

    • Secondary ¹⁸O-KIE: 0.07% (consistent with minimal bond cleavage at non-bridging oxygens) .

Kinetic Parameters (ANT(4′)-Catalyzed Reaction)

SubstrateKmK_m (μM)VmaxV_{max} (s⁻¹)KiK_i (μM)
Kanamycin A 20 ± 20.51 ± 0.0127 ± 9
MgATP 170 ± 300.51 ± 0.01230 ± 60

Key Insight : The 73-fold reduction in VmaxV_{max} for the reverse reaction (AMP-kanamycin + MgPPi → Kanamycin A + MgATP) highlights the enzyme’s preference for inactivation .

Synthetic Modifications at the 6″ Position

Kanamycin A(4+) derivatives are synthesized to combat antibiotic resistance. Recent studies focus on 6″-deoxykanamycin A analogues with protonatable groups (e.g., amino, guanidino, pyridinium) .

Representative Reactions

  • Protection/Deprotection :

    • Cbz Protection : Reaction with benzyl chloroformate (Cbz-Cl) yields 1,3,6′,3″-tetra-N-Cbz-kanamycin A (98% yield ) .

    • Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced using Boc anhydride (62% yield ) .

  • Functionalization :

    • 6″-Pyridinium Derivative :

      • Reactant: 1,3,6′,3″-tetra-N-Cbz-kanamycin A + pyridine.

      • Yield: 71% after deprotection .

    • 6″-(2-Aminoethylamino) Derivative :

      • Reactant: Ethylenediamine + Cbz-protected kanamycin.

      • Yield: 92% .

Key Synthetic Challenges

  • Selectivity : Ensuring regioselective modification at the 6″ position while retaining the 4′ hydroxyl for antibacterial activity .

  • Deprotection Efficiency : Catalytic hydrogenation (Pd/C) achieves >95% deprotection under acidic conditions .

Protonation-Dependent Reactivity

At physiological pH (7.3), kanamycin A exists predominantly as a tetracation due to protonation of four amino groups . This charge state:

  • Enhances binding to bacterial 16S rRNA (via electrostatic interactions).

  • Facilitates recognition by modifying enzymes (e.g., ANT(4′)) through complementary negative electrostatic potential in active sites .

Comparative Reactivity of Kanamycin Derivatives

DerivativeModification SiteAntibacterial Activity (MIC, μg/mL)Enzymatic Resistance
Kanamycin A(4+) Native1–4 (vs E. coli)Susceptible to ANT(4′)
6″-Pyridinium 6″0.5–2Resistant
6″-Guanidino 6″0.25–1Resistant

Note : 6″-modified derivatives show 4–16-fold lower MICs than kanamycin A(4+) against resistant strains .

Q & A

Basic Research Questions

Q. How do researchers determine the optimal kanamycin A(4+) concentration for selecting transgenic plant explants?

Experimental designs often involve testing a range of kanamycin concentrations (e.g., 0–200 mg/L) in plant tissue culture media. For example, in Catharanthus roseus regeneration, a completely randomized design with three replications was used to evaluate explant survival rates at varying kanamycin levels . Statistical tools like ANOVA and Duncan’s Multiple Range Test (at p < 0.05) are critical for identifying significant differences between treatments . Researchers should include controls (e.g., non-transformed explants) to validate antibiotic efficacy.

Q. What statistical methods are recommended for analyzing kanamycin A(4+) dose-response data?

Data should be analyzed using parametric tests (e.g., ANOVA) to compare means across concentrations, followed by post-hoc tests like Tukey’s HSD or Duncan’s Multiple Range Test to identify specific differences . Non-linear regression models (e.g., logistic curves) can estimate lethal concentration (LC50) values. Ensure raw data is archived in appendices, with processed data (e.g., survival percentages) presented in main tables to maintain reproducibility .

Q. How do researchers validate the efficacy of kanamycin A(4+) in plasmid selection systems?

Studies often combine kanamycin with inducers like IPTG to assess plasmid stability. For instance, a factorial experimental design (e.g., varying IPTG and kanamycin concentrations) can identify conditions that maximize plasmid retention while minimizing antibiotic use. Statistical reproducibility must be confirmed through repeated trials .

Advanced Research Questions

Q. How can contradictory findings on kanamycin A(4+) efficacy in tuberculosis treatment be reconciled?

While kanamycin showed high treatment success rates (86.9%) in drug-susceptible TB cases, meta-analyses associate it with increased relapse risk in multidrug-resistant TB (MDR-TB) . Researchers must evaluate confounding variables (e.g., patient comorbidities, antibiotic combinations) and study designs (e.g., retrospective vs. prospective) to resolve discrepancies. Sensitivity analyses and subgroup stratification are recommended .

Q. What experimental strategies mitigate plasmid segregation in kanamycin-dependent bacterial systems?

Optimize inducer-antibiotic ratios (e.g., 0.1 mM IPTG with 0 μg/mL kanamycin) to reduce plasmid loss. Use luminescence-based promoter activity assays (e.g., PsrfA, PcomK) in knockout strains (e.g., ΔcomX::kanamycin resistance cassettes) to monitor genetic stability . Advanced designs should include milestones for plasmid retention and cost-benefit analyses of antibiotic alternatives .

Q. How do researchers address kanamycin A(4+) resistance mechanisms in Gram-negative bacteria?

Methodologies include:

  • Gene expression profiling : Quantify aminoglycoside-modifying enzyme (AME) genes (e.g., aac(6′)-Ib, aph(3′)-Ia) via qRT-PCR.
  • Combinatorial assays : Test kanamycin synergism with β-lactams or efflux pump inhibitors.
  • Structural studies : Use NMR or X-ray crystallography to analyze kanamycin-ribosome interactions modified by resistance mutations. Ensure statistical rigor by reporting error margins (e.g., standard deviation) and using t-tests for comparative analyses .

Q. Methodological Best Practices

Q. What frameworks guide hypothesis-driven research on kanamycin A(4+)?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:

  • Novelty: Investigate kanamycin’s role in CRISPR-Cas9 plasmid delivery systems.
  • Feasibility: Pilot trials to determine explant sensitivity thresholds .

Q. How should researchers document kanamycin-related protocols for reproducibility?

  • Specify antibiotic sources (e.g., Sigma-Aldryl, ≥98% purity) and batch numbers.
  • Detail sterilization methods (e.g., filter sterilization vs. autoclaving).
  • Adhere to IUPAC naming conventions and report physicochemical properties (e.g., solubility, stability in media) .

Q. Data Interpretation and Reporting

Q. What are common pitfalls in interpreting kanamycin A(4+) toxicity data?

  • Overlooking batch variability : Validate antibiotic activity across batches using control strains.
  • Ignoring media interactions : Assess how media components (e.g., Ca²⁺, Mg²⁺) affect kanamycin efficacy.
  • Misapplying statistical thresholds : Avoid arbitrary p-value cutoffs; instead, use effect size metrics (e.g., Cohen’s d) .

Q. How can researchers enhance the rigor of kanamycin-related publications?

  • Pre-register protocols : Share experimental designs on platforms like Open Science Framework.
  • Include negative controls : Demonstrate kanamycin’s specificity using resistance gene-free samples.
  • Disclose conflicts : Acknowledge funding sources (e.g., antibiotic manufacturers) to mitigate bias .

Propriétés

Formule moléculaire

C18H40N4O11+4

Poids moléculaire

488.5 g/mol

Nom IUPAC

[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(azaniumylmethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1

Clé InChI

SBUJHOSQTJFQJX-NOAMYHISSA-R

SMILES isomérique

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+]

SMILES canonique

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.